molecular formula C26H28N2O3S2 B216251 N-{4-[(4-methylpiperidino)sulfonyl]phenyl}-2-phenyl-2-(phenylsulfanyl)acetamide

N-{4-[(4-methylpiperidino)sulfonyl]phenyl}-2-phenyl-2-(phenylsulfanyl)acetamide

Cat. No. B216251
M. Wt: 480.6 g/mol
InChI Key: IPDBOWBKKCRGBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(4-methylpiperidino)sulfonyl]phenyl}-2-phenyl-2-(phenylsulfanyl)acetamide, also known as MPSPA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. MPSPA is a sulfonamide compound that belongs to the class of acetamides. It has a molecular formula of C28H30N2O2S2 and a molecular weight of 514.7 g/mol.

Mechanism of Action

The mechanism of action of N-{4-[(4-methylpiperidino)sulfonyl]phenyl}-2-phenyl-2-(phenylsulfanyl)acetamide is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in cell proliferation and survival pathways. N-{4-[(4-methylpiperidino)sulfonyl]phenyl}-2-phenyl-2-(phenylsulfanyl)acetamide has been shown to inhibit the activity of cyclin-dependent kinases (CDKs) and phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This leads to cell cycle arrest and apoptosis of cancer cells.
Biochemical and Physiological Effects:
N-{4-[(4-methylpiperidino)sulfonyl]phenyl}-2-phenyl-2-(phenylsulfanyl)acetamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-{4-[(4-methylpiperidino)sulfonyl]phenyl}-2-phenyl-2-(phenylsulfanyl)acetamide has also been shown to protect neurons from oxidative stress and prevent neuroinflammation. Additionally, it has been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-{4-[(4-methylpiperidino)sulfonyl]phenyl}-2-phenyl-2-(phenylsulfanyl)acetamide is its potential therapeutic applications in various diseases. It has been shown to have anticancer and neuroprotective effects. Another advantage is that it can enhance the efficacy of chemotherapy drugs in cancer treatment. However, there are also some limitations for lab experiments with N-{4-[(4-methylpiperidino)sulfonyl]phenyl}-2-phenyl-2-(phenylsulfanyl)acetamide. One of the limitations is that the mechanism of action is not fully understood. Additionally, more studies are needed to determine the optimal dosage and administration route for N-{4-[(4-methylpiperidino)sulfonyl]phenyl}-2-phenyl-2-(phenylsulfanyl)acetamide.

Future Directions

There are several future directions for N-{4-[(4-methylpiperidino)sulfonyl]phenyl}-2-phenyl-2-(phenylsulfanyl)acetamide research. One of the future directions is to further investigate the mechanism of action of N-{4-[(4-methylpiperidino)sulfonyl]phenyl}-2-phenyl-2-(phenylsulfanyl)acetamide. This will help to understand how N-{4-[(4-methylpiperidino)sulfonyl]phenyl}-2-phenyl-2-(phenylsulfanyl)acetamide inhibits the activity of CDKs and PI3K/Akt signaling pathway. Another future direction is to study the pharmacokinetics and pharmacodynamics of N-{4-[(4-methylpiperidino)sulfonyl]phenyl}-2-phenyl-2-(phenylsulfanyl)acetamide. This will help to determine the optimal dosage and administration route for N-{4-[(4-methylpiperidino)sulfonyl]phenyl}-2-phenyl-2-(phenylsulfanyl)acetamide. Additionally, more studies are needed to determine the safety and toxicity profile of N-{4-[(4-methylpiperidino)sulfonyl]phenyl}-2-phenyl-2-(phenylsulfanyl)acetamide. Finally, further studies are needed to investigate the potential therapeutic applications of N-{4-[(4-methylpiperidino)sulfonyl]phenyl}-2-phenyl-2-(phenylsulfanyl)acetamide in other diseases.

Synthesis Methods

The synthesis of N-{4-[(4-methylpiperidino)sulfonyl]phenyl}-2-phenyl-2-(phenylsulfanyl)acetamide involves a multi-step process that starts with the reaction of 4-methylpiperidine with p-toluenesulfonyl chloride to form N-(4-methylpiperidin-4-yl)-p-toluenesulfonamide. This intermediate is then reacted with 2-phenyl-2-(phenylsulfanyl)acetic acid to form N-{4-[(4-methylpiperidino)sulfonyl]phenyl}-2-phenyl-2-(phenylsulfanyl)acetamide. The synthesis method has been optimized to yield high purity and yield of N-{4-[(4-methylpiperidino)sulfonyl]phenyl}-2-phenyl-2-(phenylsulfanyl)acetamide.

Scientific Research Applications

N-{4-[(4-methylpiperidino)sulfonyl]phenyl}-2-phenyl-2-(phenylsulfanyl)acetamide has been studied for its potential therapeutic applications in various diseases. One of the most promising applications is in the treatment of cancer. N-{4-[(4-methylpiperidino)sulfonyl]phenyl}-2-phenyl-2-(phenylsulfanyl)acetamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to enhance the efficacy of chemotherapy drugs in cancer treatment. N-{4-[(4-methylpiperidino)sulfonyl]phenyl}-2-phenyl-2-(phenylsulfanyl)acetamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to protect neurons from oxidative stress and prevent neuroinflammation.

properties

Product Name

N-{4-[(4-methylpiperidino)sulfonyl]phenyl}-2-phenyl-2-(phenylsulfanyl)acetamide

Molecular Formula

C26H28N2O3S2

Molecular Weight

480.6 g/mol

IUPAC Name

N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-2-phenyl-2-phenylsulfanylacetamide

InChI

InChI=1S/C26H28N2O3S2/c1-20-16-18-28(19-17-20)33(30,31)24-14-12-22(13-15-24)27-26(29)25(21-8-4-2-5-9-21)32-23-10-6-3-7-11-23/h2-15,20,25H,16-19H2,1H3,(H,27,29)

InChI Key

IPDBOWBKKCRGBA-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C(C3=CC=CC=C3)SC4=CC=CC=C4

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C(C3=CC=CC=C3)SC4=CC=CC=C4

Origin of Product

United States

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